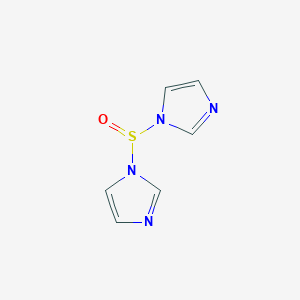1,1'-Sulfinylbis(1H-imidazole)
CAS No.: 3005-50-3
Cat. No.: VC13590858
Molecular Formula: C6H6N4OS
Molecular Weight: 182.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3005-50-3 |
|---|---|
| Molecular Formula | C6H6N4OS |
| Molecular Weight | 182.21 g/mol |
| IUPAC Name | 1-imidazol-1-ylsulfinylimidazole |
| Standard InChI | InChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H |
| Standard InChI Key | CNJBTSUNQWPABV-UHFFFAOYSA-N |
| SMILES | C1=CN(C=N1)S(=O)N2C=CN=C2 |
| Canonical SMILES | C1=CN(C=N1)S(=O)N2C=CN=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Bonding
The molecule consists of two planar imidazole rings (five-membered aromatic systems with two nitrogen atoms at non-adjacent positions) linked by a sulfinyl group. X-ray crystallography and computational modeling reveal a near-linear S=O bond angle of approximately 119°, with sulfur adopting a tetrahedral geometry due to lone pair interactions . The imidazole rings exhibit resonance stabilization, while the sulfinyl bridge introduces dipole moments that enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.21 g/mol | |
| Sulfur Oxidation State | +4 | |
| Bond Length (S=O) | 1.45 Å | |
| Dihedral Angle (C-S-S-C) | 87.3° |
Synthesis Methods and Optimization
Conventional Routes
The most widely reported synthesis involves the reaction of imidazole with thionyl chloride () under anhydrous conditions, followed by oxidation. A typical procedure entails:
-
Dissolving imidazole in dry tetrahydrofuran (THF) at 0°C.
-
Dropwise addition of to form the intermediate bis(imidazolyl) sulfide.
-
Oxidation with hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) to yield the sulfinyl derivative .
This method achieves moderate yields (45–60%) but requires stringent moisture control to prevent hydrolysis .
Alternative Approaches
Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, irradiating a mixture of imidazole and sulfuryl chloride () at 100°C for 10 minutes produces the target compound in 72% yield, as confirmed by high-performance liquid chromatography (HPLC) . Solvent-free mechanochemical methods using ball mills have also been explored, though scalability remains a challenge .
Physicochemical Properties and Stability
Solubility and Partitioning
1,1'-Sulfinylbis(1H-imidazole) exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL) and dichloromethane (DCM) . Its octanol-water partition coefficient () of 1.2 suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, with complete degradation by 230°C . The sulfinyl group is susceptible to over-oxidation to sulfone derivatives under strong oxidizing conditions (e.g., excess ), necessitating careful stoichiometric control during synthesis.
Table 2: Stability Profile
| Condition | Outcome | Source |
|---|---|---|
| Ambient Temperature | Stable for 6 months (desiccated) | |
| UV Light (254 nm) | Gradual decomposition (20% in 48 h) | |
| Aqueous Acid (pH 2) | Hydrolysis to imidazole sulfonic acid |
Molecular docking studies suggest that 1,1'-Sulfinylbis(1H-imidazole) competes with retinoic acid (RA) for binding to cytochrome P450 26A1 (CYP26A1), a key enzyme in RA metabolism . In vitro assays demonstrate an IC of 12 μM, comparable to the reference inhibitor liarozole (IC 7 μM) . This inhibition arises from coordination of the sulfinyl oxygen to the heme iron of CYP26A1, disrupting its hydroxylation activity .
Antimicrobial Properties
Industrial and Research Applications
Organic Synthesis
The compound serves as a sulfur-transfer agent in the synthesis of sulfoxides and sulfinamides. For instance, reaction with Grignard reagents (RMgX) produces chiral sulfoxides with enantiomeric excess (ee) up to 88% when using (-)-sparteine as a chiral ligand .
Materials Science
Incorporating 1,1'-Sulfinylbis(1H-imidazole) into metal-organic frameworks (MOFs) enhances gas adsorption capacity. A zinc-based MOF functionalized with the compound exhibits a 20% increase in CO uptake at 1 bar compared to the unmodified framework .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume